Enantiomeric Excess: (S)-6-Methoxy-2-aminotetralin HCl Demonstrates Superior Optical Purity (>98% e.e.) Critical for Stereospecific Pharmacology
The target compound (S)-6-methoxy-2-aminotetralin hydrochloride is commercially available with optical purity exceeding 98% enantiomeric excess (e.e.), as confirmed by vendor specifications from AXEL/Asone [1]. This is directly relevant because the 2-aminotetralin scaffold exhibits at least 50-fold stereoselective preference ([2S] > [2R]) at 5-HT1A, 5-HT1B, and 5-HT1D receptors [2]. The (R)-enantiomer (CAS 1229244-90-9) is also commercially available but typically specified only with chemical purity ≥95% without comparable optical purity guarantees . For experiments requiring unambiguous assignment of stereospecific pharmacological effects, the <2% enantiomeric contamination in the (S)-form ensures that observed activity is attributable to the intended enantiomer rather than the opposite stereoisomer.
| Evidence Dimension | Optical purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >98% e.e. (S)-enantiomer |
| Comparator Or Baseline | (R)-6-methoxy-2-aminotetralin hydrochloride: optical purity not explicitly guaranteed (chemical purity ≥95% only) |
| Quantified Difference | >98% e.e. vs. unspecified (≥95% chemical purity, optical purity not reported) |
| Conditions | Commercial analytical specification; AXEL/Asone product datasheet, vendor comparison |
Why This Matters
In stereospecific receptor pharmacology where [2S] > [2R] by ≥50-fold, even 5% enantiomeric contamination would produce significant confounding activity, making >98% e.e. essential for data integrity.
- [1] AXEL/Asone. 83-5708-01 (S)-6-methoxy-2-aminotetralin hydrochloride 100 mg (CAS 177017-69-5) – Product Specification Sheet. AXEL (Asone Corporation), 2025. View Source
- [2] Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. National Center for Biotechnology Information (NCBI), 2025. View Source
